Lersivirine metabolite M21
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Overview
Description
Lersivirine metabolite M21 is a significant metabolite of Lersivirine, a next-generation non-nucleoside reverse transcriptase inhibitor. Lersivirine is known for its unique binding interaction within the reverse transcriptase binding pocket, demonstrating antiviral activity and being well-tolerated in both HIV-infected and healthy subjects . This compound is formed via oxidation of the morpholine ring by cytochrome P450 enzymes, followed by metabolism via aldehyde oxidase .
Preparation Methods
The synthesis of Lersivirine metabolite M21 involves several steps, primarily focusing on the oxidation of the morpholine ring. The synthetic route typically includes:
Oxidation: The morpholine ring of Lersivirine is oxidized using cytochrome P450 enzymes.
Metabolism: The oxidized product is further metabolized by aldehyde oxidase to form this compound.
Chemical Reactions Analysis
Lersivirine metabolite M21 undergoes several types of chemical reactions:
Oxidation: The primary reaction is the oxidation of the morpholine ring by cytochrome P450 enzymes.
Glucuronidation: This compound can undergo glucuronidation, a process facilitated by UDP-glucuronosyltransferase.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and UDP-glucuronosyltransferase for glucuronidation. The major products formed from these reactions are the oxidized metabolite and its glucuronide conjugate .
Scientific Research Applications
Lersivirine metabolite M21 has several scientific research applications:
Mechanism of Action
Lersivirine metabolite M21 exerts its effects through the following mechanisms:
Oxidation: The morpholine ring of Lersivirine is oxidized by cytochrome P450 enzymes.
Metabolism: The oxidized product is further metabolized by aldehyde oxidase.
Glucuronidation: The metabolite undergoes glucuronidation, facilitated by UDP-glucuronosyltransferase.
These processes result in the formation of the major circulating component, the lersivirine-glucuronide conjugate, which retains approximately 40% of the pharmacological activity of the parent compound .
Comparison with Similar Compounds
Lersivirine metabolite M21 can be compared with other similar compounds, such as:
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different metabolic pathway.
Nevirapine: Similar to Lersivirine, but with a different resistance profile and metabolic stability.
This compound is unique due to its specific metabolic pathway involving cytochrome P450 enzymes and aldehyde oxidase, and its significant retention of pharmacological activity .
Properties
CAS No. |
473921-15-2 |
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Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
5-[(3,5-diethyl-1H-pyrazol-4-yl)oxy]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C15H14N4O/c1-3-13-15(14(4-2)19-18-13)20-12-6-10(8-16)5-11(7-12)9-17/h5-7H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
LTSBRJXQVVZDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)CC)OC2=CC(=CC(=C2)C#N)C#N |
Origin of Product |
United States |
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